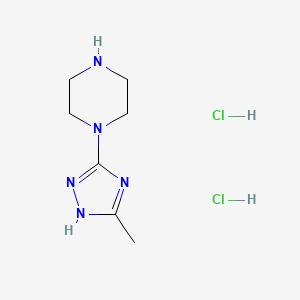

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5.2ClH/c1-6-9-7(11-10-6)12-4-2-8-3-5-12;;/h8H,2-5H2,1H3,(H,9,10,11);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGMBMOLHRXGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909320-03-1 | |

| Record name | 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or piperazine moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit potent activity against a variety of microbial strains. The triazole ring is crucial for this activity, as it allows for interaction with the target sites in microbial cells. For instance, research indicates that compounds with similar structures can inhibit the growth of bacteria and fungi by interfering with their metabolic pathways .

Anticancer Properties

Recent investigations into the anticancer potential of 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride have yielded promising results. A study highlighted the synthesis of hybrid compounds incorporating this triazole moiety, which were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that these compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Neuropharmacology

There is emerging evidence suggesting that triazole derivatives may have neuroprotective effects. Research indicates that certain piperazine-based compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their utility in treating central nervous system disorders .

Agricultural Applications

Fungicides

The triazole class of compounds is well-known for its fungicidal properties. 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride may be utilized in agricultural formulations to combat fungal pathogens affecting crops. Its mechanism typically involves inhibiting ergosterol biosynthesis in fungal cell membranes, leading to cell death .

Plant Growth Regulators

Research has also explored the use of triazole derivatives as plant growth regulators. These compounds can influence various physiological processes in plants, enhancing growth and resistance to stress factors such as drought and disease. This application is particularly relevant in sustainable agriculture practices aimed at improving crop yields without excessive chemical inputs .

Material Science

Polymer Chemistry

In material science, 1-(3-Methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride can serve as a building block for synthesizing novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can impart thermal stability and chemical resistance. Such materials are valuable in applications ranging from coatings to biomedical devices .

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole-piperazine hybrids and evaluated their anticancer activity against multiple cell lines. The most promising compounds showed IC50 values below 5 μM against MCF-7 cells, significantly outperforming standard chemotherapeutics like Doxorubicin .

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with formulations containing triazole derivatives demonstrated a marked reduction in fungal infections compared to untreated controls. This study underscores the potential for integrating such compounds into integrated pest management strategies to enhance crop resilience .

Mechanism of Action

The mechanism of action of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on heterocyclic cores, substituents, molecular properties, and reported biological activities.

Structural and Molecular Comparisons

Key Observations

Heterocycle Impact: 1,2,4-Triazole vs. Pyrazole/Thiadiazole: The target compound’s 1,2,4-triazole core offers distinct hydrogen-bonding capabilities compared to pyrazole () or thiadiazole (). Sulfur-Containing Heterocycles: Thiadiazole derivatives () introduce sulfur atoms, which enhance lipophilicity and may improve blood-brain barrier penetration compared to triazoles.

Substituent Effects: Phenyl vs. Bulkier Groups: Compounds like GBR 12783 () and Meclizine () feature bulky substituents (e.g., diphenylmethoxyethyl), which enhance specificity for neurological targets but reduce solubility.

Pharmacological Diversity :

- Antimicrobial Activity : Pyrazole derivatives () show direct anti-mycobacterial effects, while thiadiazole and triazole analogs may target similar pathogens.

- Neurological Applications : GBR 12783’s dopamine uptake inhibition highlights how piperazine modifications can tailor compounds for CNS disorders .

- Cardiovascular and Anti-ischemic Use : Trimetazidine’s trimethoxyphenyl group enables coronary vasodilation, demonstrating the role of electron-donating substituents in metabolic modulation .

Biological Activity

1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₈Cl₂N₄

- Molecular Weight : 195.06 g/mol

- CAS Number : 2375260-00-5

The biological activity of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride is primarily attributed to its interaction with various biological targets. The triazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, which can influence enzyme activity and cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacteria and fungi. The compound's ability to disrupt cell wall synthesis and interfere with nucleic acid metabolism is notable.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Antiviral Activity

The antiviral properties of triazole derivatives have also been investigated. For example, a study found that certain triazole compounds exhibited activity against Potato Virus Y (PVY), demonstrating their potential as antiviral agents through mechanisms involving the inhibition of viral replication.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride on various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between 1-(3-methyl-1H-1,2,4-triazol-5-yl)piperazine dihydrochloride and target proteins involved in cancer progression. These studies revealed that the compound forms stable interactions with key residues in target enzymes, supporting its role as a lead compound for further drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.